6-Fluor-3-formylchromon

Übersicht

Beschreibung

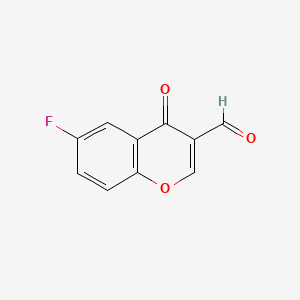

6-Fluoro-3-formylchromone is an organic compound with the molecular formula C10H5FO3. It is a derivative of chromone, characterized by the presence of a fluorine atom at the 6th position and a formyl group at the 3rd position on the chromone ring.

Wissenschaftliche Forschungsanwendungen

Anti-Tumor Activity

FCC has demonstrated notable anti-tumor effects against various cancer cell lines. Key findings from research include:

- Cytotoxicity Against Hepatocellular Carcinoma : A study evaluated the effects of FCC on the SMMC-7721 hepatocellular carcinoma cell line, revealing that FCC inhibited cell proliferation in a dose-dependent manner. The compound induced apoptosis, as evidenced by changes in cell cycle distribution and expression levels of apoptosis-related proteins such as PCNA, Bax, and Bcl-2 .

- Selective Toxicity : Research indicates that FCC exhibits preferential toxicity towards malignant cells compared to normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues .

- Mechanism of Action : The anti-tumor mechanism of FCC involves the induction of apoptosis and modulation of key signaling pathways associated with cancer progression. Studies have shown that FCC can modify multidrug resistance in various cancer models, enhancing the efficacy of existing chemotherapeutic agents .

Anti-Diabetic Potential

Recent investigations have explored the potential of FCC as an anti-diabetic agent:

- In Silico Studies : Computational analyses have identified FCC and its derivatives as potent inhibitors of aldehyde oxidase and insulin-degrading enzyme (IDE). These enzymes play critical roles in glucose metabolism and insulin regulation .

- Molecular Docking Studies : FCC exhibited strong binding affinity to IDE, suggesting its potential to enhance insulin sensitivity and regulate blood glucose levels. This property positions FCC as a candidate for further development in diabetes management .

Multidrug Resistance Reversal

FCC has been studied for its ability to reverse multidrug resistance (MDR) in cancer cells:

- Mechanistic Insights : Research has shown that FCC can enhance the sensitivity of MDR cancer cells to chemotherapeutic agents by modulating drug transport mechanisms. This effect is particularly relevant for treating cancers resistant to standard therapies .

- Experimental Evidence : In vitro studies demonstrated that FCC significantly reduced the viability of MDR mouse lymphoma cells and human colon cancer cells, indicating its potential utility in overcoming drug resistance .

Summary Table of Biological Activities

Wirkmechanismus

Target of Action

It has been used in the synthesis of various fluorine-containing chromone-tetrazoles .

Mode of Action

It is known to be used in the synthesis of various compounds, suggesting it may interact with other molecules to form new compounds .

Result of Action

It has been used in the synthesis of various compounds, suggesting it may have a role in chemical reactions .

Biochemische Analyse

Biochemical Properties

6-Fluoro-3-formylchromone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme prolyl hydroxylase, which is involved in the hydroxylation of proline residues in collagen. 6-Fluoro-3-formylchromone inhibits this enzyme, leading to reduced collagen synthesis. Additionally, it interacts with proteins involved in the NF-κB signaling pathway, modulating the expression of genes related to inflammation and immune response .

Cellular Effects

6-Fluoro-3-formylchromone exerts various effects on different types of cells and cellular processes. In hepatocellular carcinoma cells, it has been shown to inhibit cell proliferation and induce apoptosis. This compound causes cell cycle arrest in the G0/G1 phase and increases the expression of pro-apoptotic proteins such as Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2 . Furthermore, 6-Fluoro-3-formylchromone affects cellular metabolism by inhibiting the activity of key metabolic enzymes, leading to altered energy production and reduced cell viability.

Molecular Mechanism

The molecular mechanism of 6-Fluoro-3-formylchromone involves several pathways. It binds to the active site of prolyl hydroxylase, inhibiting its activity and preventing the hydroxylation of proline residues in collagen. This inhibition leads to reduced collagen synthesis and affects the structural integrity of the extracellular matrix . Additionally, 6-Fluoro-3-formylchromone modulates the NF-κB signaling pathway by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the translocation of NF-κB to the nucleus and reducing the expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-3-formylchromone change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. In in vitro studies, the inhibitory effects on cell proliferation and induction of apoptosis are observed within 24 to 72 hours of treatment . Long-term exposure to 6-Fluoro-3-formylchromone can lead to sustained inhibition of collagen synthesis and persistent modulation of the NF-κB signaling pathway, resulting in prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of 6-Fluoro-3-formylchromone vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-tumor activities without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold dose for these toxic effects varies depending on the animal model and the duration of exposure. It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the adverse effects.

Metabolic Pathways

6-Fluoro-3-formylchromone is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites . The compound also influences the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism.

Transport and Distribution

Within cells and tissues, 6-Fluoro-3-formylchromone is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature. Additionally, it interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, 6-Fluoro-3-formylchromone can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of 6-Fluoro-3-formylchromone plays a crucial role in its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes and proteins involved in collagen synthesis and cellular metabolism . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and localization of 6-Fluoro-3-formylchromone to specific subcellular compartments, thereby modulating its biochemical effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-formylchromone typically involves the reaction of 3-formylchromone with fluorinating agents. One common method includes the use of alkyl isocyanides, which leads to the formation of fluorine-containing chromone derivatives . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine, with the reaction being carried out at room temperature.

Industrial Production Methods

Industrial production of 6-Fluoro-3-formylchromone may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques, like column chromatography, ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-3-formylchromone undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom at the 6th position can be substituted by nucleophiles, leading to the formation of diverse derivatives.

Condensation Reactions: The formyl group at the 3rd position can participate in condensation reactions, forming new carbon-carbon bonds.

Cycloadditions: The compound can undergo cycloaddition reactions, leading to the formation of complex ring structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Condensation Reactions: Aldehydes or ketones in the presence of base catalysts.

Cycloadditions: Dienophiles or dipolarophiles under thermal or photochemical conditions.

Major Products

The major products formed from these reactions include various fluorine-containing chromone derivatives, which exhibit unique photophysical and chemical properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Formylchromone

- 6-Methoxychromone-3-carboxaldehyde

- 6-Bromo-3-formylchromone

- 3-Formyl-6-nitrochromone

Uniqueness

6-Fluoro-3-formylchromone is unique due to the presence of the fluorine atom, which significantly influences its electronic properties and reactivity. This fluorine substitution enhances the compound’s stability and photophysical properties, making it particularly valuable in optoelectronic applications .

Biologische Aktivität

6-Fluoro-3-formylchromone is a derivative of the chromone family, which has garnered attention for its diverse biological activities. Chromones and their derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to synthesize current research findings on the biological activity of 6-fluoro-3-formylchromone, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

6-Fluoro-3-formylchromone is characterized by the presence of a fluorine atom at the C-6 position and a formyl group at the C-3 position of the chromone structure. The molecular formula is , with a molecular weight of approximately 180.16 g/mol. The unique substitution patterns on the chromone scaffold contribute to its biological activity.

Biological Activities

Research indicates that 6-fluoro-3-formylchromone exhibits several biological activities:

Anticancer Activity

Several studies have demonstrated that 6-fluoro-3-formylchromone possesses significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : In vitro assays revealed that this compound shows selective toxicity towards human tumor cells while sparing normal cells, suggesting a potential for targeted cancer therapy .

- Mechanism of Action : The compound acts as a Michael acceptor due to the presence of an unsaturated aldehyde group, facilitating interactions with cellular nucleophiles and inducing apoptosis in cancer cells .

Antimicrobial Activity

6-Fluoro-3-formylchromone has been evaluated for its antimicrobial properties:

- Antibacterial Effects : It has shown effectiveness against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The compound demonstrated comparable activity to standard antibiotics like metronidazole .

- Urease Inhibition : The compound exhibited urease inhibitory activity, which is crucial for combating H. pylori infections as urease plays a vital role in the pathogenicity of this bacterium .

Other Biological Activities

Research has also explored additional biological activities:

Case Studies

- Cytotoxicity Assessment : A study comparing various 3-formylchromone derivatives found that 6-fluoro-3-formylchromone exhibited significant antiproliferative effects against human colon cancer cells (COLO320) and mouse lymphoma cells. The selective cytotoxicity was attributed to its structural features .

- Antimicrobial Efficacy : In another study focusing on H. pylori, 6-fluoro-3-formylchromone was part of a series of compounds tested for urease inhibition, showing promising results that could lead to new treatments for gastric infections .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

6-fluoro-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRMOTNEBIKURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350993 | |

| Record name | 6-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69155-76-6 | |

| Record name | 6-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde?

A1: The crystal structure of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde reveals that the non-hydrogen atoms in the molecule are essentially coplanar []. This planar conformation is stabilized by π–π stacking interactions between the chromone units, which are observed along the a-axis direction of the crystal lattice [].

Q2: What types of intermolecular interactions are present in the crystal structure of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde?

A2: In the crystal structure, 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde molecules are linked together through a combination of C–H⋯O hydrogen bonds and π–π stacking interactions []. These interactions contribute to the formation of a three-dimensional network within the crystal [].

Q3: Has there been any research on the biological activity of 6-fluoro-3-formylchromone?

A4: While one study initially suggested potential anti-cancer activity of 6-fluoro-3-formylchromone in hepatocellular carcinoma cells [], this publication was later retracted []. The reasons for the retraction were not specified in the available abstracts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.